molecular formula C11H11ClN2 B3182303 4,4-Bipyridinium, 1-methyl-, chloride CAS No. 4397-88-0

4,4-Bipyridinium, 1-methyl-, chloride

Cat. No.: B3182303
CAS No.: 4397-88-0
M. Wt: 206.67 g/mol
InChI Key: QKZAKUYBDYBFSB-UHFFFAOYSA-M
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Description

4,4-Bipyridinium, 1-methyl-, chloride, also known as methyl viologen, is a quaternary ammonium compound. It is a member of the bipyridinium family, which is characterized by the presence of two pyridine rings connected by a single bond. This compound is widely recognized for its redox properties and is commonly used in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 4,4-Bipyridinium, 1-methyl-, chloride, also known as viologens, are electron-rich aromatic diamines . These targets play a crucial role in the cyclocondensation reaction, which is harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

Mode of Action

The compound interacts with its targets through a reversible one- and two-electron reduction process . This interaction results in dramatic changes in the UV-vis absorption spectra of the materials . The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Biochemical Pathways

The affected biochemical pathway involves the reduction of the three bipyridinium groups in the hexacationic trimer, giving a tris (radical cation), which occurs by the addition of three electrons at the same potential (−0.65 V) . This process is accompanied by discrete, multiple redox processes .

Pharmacokinetics

The compound’s electroactive properties and its ability to undergo reversible redox processes suggest that it may have unique pharmacokinetic characteristics .

Result of Action

The result of the compound’s action is the production of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit interesting conductivity properties in the solid state .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine . Furthermore, the anhydrate hydrate interconversion of 4,4′-bipyridine shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bipyridinium, 1-methyl-, chloride typically involves the methylation of 4,4-bipyridine. One common method is the reaction of 4,4-bipyridine with methyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar methylation processes but is optimized for large-scale output. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bipyridinium, 1-methyl-, chloride is unique due to its specific redox potential and the stability of its reduced forms. This makes it particularly useful in applications requiring precise control of redox conditions .

By understanding the properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.

Properties

CAS No.

4397-88-0

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-methyl-4-pyridin-4-ylpyridin-1-ium;chloride

InChI

InChI=1S/C11H11N2.ClH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1

InChI Key

QKZAKUYBDYBFSB-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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